molecular formula C9H19NO B13201932 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol

Cat. No.: B13201932
M. Wt: 157.25 g/mol
InChI Key: YNASOTMLKRVQGS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with ethylenediamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-2-methylcyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Aminoethyl)-2-methylcyclohexan-1-ol can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)-3-methylcyclohexan-1-ol: Similar structure but with a different position of the methyl group.

    1-(2-Aminoethyl)-2-methylcyclohexanol: Similar structure but with a different functional group

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-8-4-2-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3

InChI Key

YNASOTMLKRVQGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCN)O

Origin of Product

United States

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